(3,5-Dimethylisoxazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Beschreibung
(3,5-Dimethylisoxazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure integrates:
- A 3,5-dimethylisoxazole moiety, known for its metabolic stability and role in modulating pharmacokinetic properties.
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11-16(12(2)24-20-11)18(23)22-6-3-4-13(9-22)8-15-19-17(21-25-15)14-5-7-26-10-14/h5,7,10,13H,3-4,6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNAYPRDMYEDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the isoxazole and oxadiazole rings, followed by their functionalization and coupling.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.
Oxadiazole Ring Formation: The oxadiazole ring is often prepared through the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the isoxazole and oxadiazole derivatives with a piperidine moiety under conditions that facilitate the formation of the desired methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Dimethylisoxazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethylisoxazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, thereby modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural Analogs from Patent Literature
The European Patent Specification (EP 1 808 168 B1) discloses several compounds with structural similarities, notably {4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}-(3-methyl-isoxazol-5-yl)-methanone . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Patent Compound (EP 1 808 168 B1) |
|---|---|---|
| Core Structure | 3,5-Dimethylisoxazol-4-yl methanone | 3-Methyl-isoxazol-5-yl methanone |
| Piperidine Substituent | 3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl) | 4-[1-(4-Methanesulfonyl-phenyl)-pyrazolo[3,4-d]pyrimidinyl] |
| Key Heterocycles | Thiophene-oxadiazole hybrid | Pyrazolo-pyrimidine with methanesulfonyl-phenyl |
| Molecular Weight | ~434.5 g/mol (estimated) | ~600–650 g/mol (estimated) |
| Potential Bioactivity | Hypothesized: Kinase inhibition, antimicrobial (thiophene influence) | Reported: Kinase inhibition (e.g., JAK/STAT pathways) |
Structural and Functional Implications
Piperidine Substituents :
- The thiophene-oxadiazole group in the target compound introduces sulfur-based aromaticity, which could enhance membrane permeability compared to the patent compound’s pyrazolo-pyrimidine (nitrogen-rich) and methanesulfonyl-phenyl (polar) groups .
Bioactivity Hypotheses :
- The patent compound’s pyrazolo-pyrimidine scaffold is associated with kinase inhibition (e.g., JAK/STAT pathways), while the target compound’s thiophene-oxadiazole may shift selectivity toward other ATP-binding pockets or antimicrobial targets (e.g., bacterial enzymes) .
Physicochemical Properties :
Research Findings and Hypotheses
- Synthetic Accessibility : The target compound’s oxadiazole-thiophene linkage may require specialized coupling reagents, contrasting with the patent compound’s pyrazolo-pyrimidine synthesis (often via palladium-catalyzed cross-coupling) .
- Antimicrobial Potential: Evidence from plant-derived bioactive compounds (e.g., C. gigantea extracts) suggests thiophene derivatives exhibit insecticidal activity, implying the target compound could be optimized for pest control applications .
- Kinase Selectivity : Structural parallels to patented kinase inhibitors suggest the need for enzymatic assays to evaluate IC50 values against targets like EGFR or CDK2.
Biologische Aktivität
The compound (3,5-Dimethylisoxazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that combines structural elements known for their biological activities. The isoxazole and oxadiazole moieties are of particular interest due to their roles in various pharmacological applications, including antimicrobial and anticancer activities.
Chemical Structure
The chemical structure can be represented as follows:
This compound features:
- A dimethylisoxazole ring
- A thiophenyl group connected to an oxadiazole
- A piperidine moiety
Antimicrobial Properties
Research indicates that derivatives of isoxazole and oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have demonstrated activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various derivatives, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 1 to 64 μg/mL against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Antitubercular Activity
The compound’s potential as an antitubercular agent has been highlighted in recent studies. For example, a derivative featuring the oxadiazole moiety was noted for its effectiveness against Mycobacterium tuberculosis, with a reported activity against monoresistant strains . This suggests that the compound may inhibit the growth of tuberculosis bacteria effectively.
Anticancer Activity
Compounds with similar structural features have also been investigated for anticancer properties. The presence of the piperidine ring in conjunction with heterocycles like isoxazole and oxadiazole is associated with enhanced cytotoxicity against various cancer cell lines. These studies often measure cell viability and apoptosis induction as indicators of anticancer activity.
Study on Antimicrobial Activity
A study focused on synthesizing and evaluating the antimicrobial properties of compounds similar to the target molecule revealed that those containing the oxadiazole group exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The most potent compound from this series demonstrated MIC values as low as 1 μg/mL against MRSA strains .
Study on Antitubercular Activity
In another investigation, a derivative of the compound was tested for its efficacy against Mycobacterium tuberculosis. Results indicated that it not only inhibited bacterial growth but also showed favorable pharmacokinetic properties, such as metabolic stability and bioavailability .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
